molecular formula C18H11NO2 B5223420 6-Amino-5,12-naphthacenequinone

6-Amino-5,12-naphthacenequinone

Cat. No.: B5223420
M. Wt: 273.3 g/mol
InChI Key: ARCGDKBWDRCPJP-UHFFFAOYSA-N
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Description

6-Amino-5,12-naphthacenequinone is an organic compound belonging to the class of naphthacenequinones. It is characterized by the presence of an amino group at the 6th position and quinone groups at the 5th and 12th positions on the naphthacene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct phenylamination of 6-Aminonaphthacenequinones, which is promoted by metal salts such as cobalt, copper, and manganese . This reaction results in the replacement of hydrogen in the peri-position with a phenylamino group.

Industrial Production Methods

Industrial production methods for 6-Amino-5,12-naphthacenequinone are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,12-naphthacenequinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of metal catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different quinone derivatives, while substitution reactions can produce a variety of amino-substituted naphthacenequinones .

Mechanism of Action

The mechanism of action of 6-Amino-5,12-naphthacenequinone involves its interaction with molecular targets and pathways. The compound’s photochromic properties are attributed to reversible photoinduced transformations, which involve the migration of hydrogen, aryl, and acyl groups . These transformations can affect the compound’s electronic structure and reactivity, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5,12-naphthacenequinone is unique due to its specific substitution pattern, which imparts distinct photochromic properties and reactivity. This makes it valuable in applications where precise control over chemical transformations is required .

Properties

IUPAC Name

6-aminotetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCGDKBWDRCPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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